molecular formula C8H11NO4 B132956 (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid CAS No. 142274-08-6

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid

Cat. No.: B132956
CAS No.: 142274-08-6
M. Wt: 185.18 g/mol
InChI Key: KDSOKXOTPDAKNA-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, cyclization, and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.

Medicine

Medically, this compound derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • 2-Oxo-1-pyrrolidineacetic acid
  • Ethyl 2-oxo-4-pyrrolidinecarboxylate

Uniqueness

Compared to similar compounds, (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.

Properties

IUPAC Name

2-(3-ethoxy-5-oxo-2H-pyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-13-6-3-7(10)9(4-6)5-8(11)12/h3H,2,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSOKXOTPDAKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566108
Record name (4-Ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142274-08-6
Record name (4-Ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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